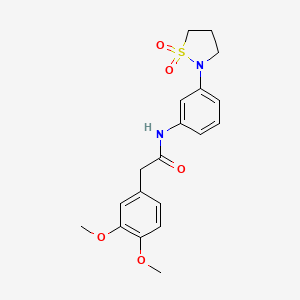

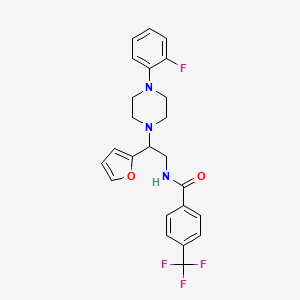

3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

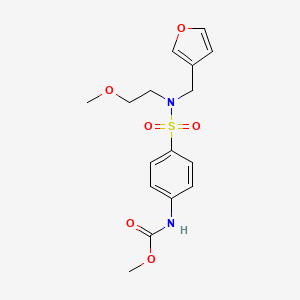

“3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves the use of physiochemical parameters and spectral techniques . The synthesis process involves a multistep process, including Meerwein arylation in substituted aniline to form an intermediate .Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives include the reaction with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution .Scientific Research Applications

Bioactive Natural Products and Synthetic Drugs

Quinoxaline-3-carboxylates and analogues are key structural motifs in bioactive natural products and synthetic drugs . They have been used in the efficient preparation of various quinoxaline-3-carbonyl compounds .

Antifungal, Antibacterial, Antiviral, and Antimicrobial Agents

Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat infectious diseases .

Cancer Treatment

Quinoxaline derivatives have become an important component in drugs used to treat cancerous cells . Some compounds bearing the quinoxaline moiety have demonstrated adequate cytotoxic effects .

AIDS Treatment

Quinoxaline derivatives have been used in drugs to treat AIDS .

Treatment of Plant Viruses and Schizophrenia

Quinoxaline derivatives have been used in drugs to treat plant viruses and schizophrenia .

Dyes and Electroluminescent Materials

Quinoxaline derivatives have found applications as dyes and efficient electroluminescent materials .

Organic Light-Emitting Devices

Quinoxaline derivatives have been used in organic light-emitting devices .

Organic Semiconductors and Chemically Controllable Switches

Quinoxaline derivatives have been used as organic semiconductors and in chemically controllable switches .

Mechanism of Action

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

Tzd analogues are known to improve insulin resistance through ppar-γ receptor activation . This suggests that the compound may interact with these targets, leading to changes in cellular function and response.

Biochemical Pathways

Tzd analogues are known to exhibit their antimicrobial action by inhibiting cytoplasmic mur ligases . These enzymes are involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. Inhibition of these enzymes disrupts peptidoglycan synthesis, leading to bacterial cell death .

Pharmacokinetics

A study on thiazolidin-2,4-dione derivatives has shown that they possess drug-like properties . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Tzd analogues are known to exhibit antioxidant action by scavenging reactive oxygen species (ros) . This suggests that the compound may have a protective effect against oxidative stress at the molecular and cellular levels.

Future Directions

The future directions in the research of thiazolidine-2,4-dione derivatives could involve exploring their potential as antimicrobial, antioxidant, and anticancer agents . Additionally, the development of alternative antimicrobial drug therapies and the exploration of their potential in treating cancer could be potential future directions .

properties

IUPAC Name |

3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3S/c20-13-8-23-15(22)19(13)9-6-18(7-9)14(21)12-5-16-10-3-1-2-4-11(10)17-12/h1-5,9H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBXWNLDECSEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

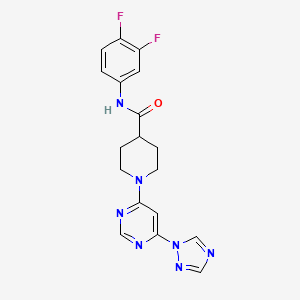

![6-fluoro-N-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)pyridine-3-carboxamide](/img/structure/B2754623.png)

![3-[2-(2,4-Dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2754631.png)

![benzo[d]thiazol-2-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2754632.png)

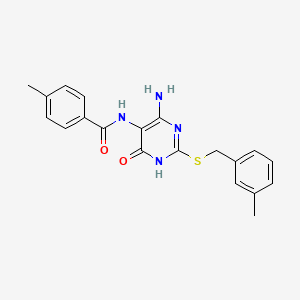

![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)